molecular formula C8H12O2 B12983825 Trans-Bicyclo[4.1.0]heptane-7-carboxylic acid

Trans-Bicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B12983825
M. Wt: 140.18 g/mol
InChI Key: PNTAWGJKWLLAAW-WDSKDSINSA-N
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Description

Trans-Bicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound with the molecular formula C8H12O2. It is characterized by a unique bicyclo[4.1.0]heptane structure, which consists of a seven-membered ring fused to a three-membered ring. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-Bicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of cyclohexene with diazomethane to form the bicyclic structure, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Trans-Bicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

Trans-Bicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Trans-Bicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, further stabilizing these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-Bicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(1S,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid

InChI

InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H,9,10)/t5-,6-/m0/s1

InChI Key

PNTAWGJKWLLAAW-WDSKDSINSA-N

Isomeric SMILES

C1CC[C@H]2[C@H](C1)C2C(=O)O

Canonical SMILES

C1CCC2C(C1)C2C(=O)O

Origin of Product

United States

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